(Thr17)-c-Jun (11-23)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Thr17)-c-Jun (11-23) ist ein Peptidfragment, das vom c-Jun-Protein abgeleitet ist, einem Bestandteil des Aktivatorprotein-1 (AP-1)-Transkriptionsfaktor-Komplexes. Dieses Peptid umfasst den Threoninrest an Position 17 und umfasst die Aminosäuren 11 bis 23 des c-Jun-Proteins. Das c-Jun-Protein spielt eine entscheidende Rolle bei der Regulierung der Genexpression als Reaktion auf verschiedene Reize, darunter Stress, Zytokine und Wachstumsfaktoren.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (Thr17)-c-Jun (11-23) erfolgt in der Regel durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung: Die Schutzgruppe der Aminosäure wird entfernt.

Kupplung: Die nächste Aminosäure, die an ihrer Aminogruppe geschützt ist, wird aktiviert und an die wachsende Kette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung: Das Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von (Thr17)-c-Jun (11-23) folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) stellt die Reinheit des synthetisierten Peptids sicher.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Thr17)-c-Jun (11-23) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of (Thr17)-c-Jun (11-23) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the synthesized peptide.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(Thr17)-c-Jun (11-23) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Threoninrest kann oxidiert werden, um eine Hydroxylgruppe zu bilden.

Reduktion: Reduktionsreaktionen können Disulfidbrücken angreifen, falls vorhanden.

Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Spezifische Aminosäurederivate und Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N’,N’-tetramethyl-uronium-hexafluorophosphat).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. Beispielsweise kann die Oxidation von Threonin zu einem hydroxylierten Peptid führen, während Substitutionsreaktionen Peptide mit veränderten Aminosäuresequenzen erzeugen können.

Wissenschaftliche Forschungsanwendungen

(Thr17)-c-Jun (11-23) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht auf seine Rolle in Signaltransduktionswegen und der Regulation der Genexpression.

Medizin: Auf sein Potenzial bei der Entwicklung therapeutischer Wirkstoffe, die auf AP-1-bezogene Pfade abzielen, untersucht.

Industrie: Bei der Herstellung von Peptid-basierten Produkten und als Standard in analytischen Techniken eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (Thr17)-c-Jun (11-23) beinhaltet seine Wechselwirkung mit dem AP-1-Transkriptionsfaktor-Komplex. Das Peptid kann die Bindung von c-Jun an die DNA beeinflussen und so die Transkription von Zielgenen modulieren. Diese Regulation beeinflusst verschiedene zelluläre Prozesse, darunter Proliferation, Differenzierung und Apoptose. Zu den molekularen Zielstrukturen gehören spezifische DNA-Sequenzen in den Promotorregionen von AP-1-responsiven Genen.

Wirkmechanismus

The mechanism of action of (Thr17)-c-Jun (11-23) involves its interaction with the AP-1 transcription factor complex. The peptide can influence the binding of c-Jun to DNA, thereby modulating the transcription of target genes. This regulation affects various cellular processes, including proliferation, differentiation, and apoptosis. The molecular targets include specific DNA sequences in the promoter regions of AP-1 responsive genes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(Thr17)-c-Jun (1-10): Ein weiteres Peptidfragment von c-Jun, aber mit einer anderen Sequenz.

(Ser63)-c-Jun (11-23): Ein ähnliches Peptid mit Serin anstelle von Threonin an Position 17.

(Thr17)-c-Fos (11-23): Ein Peptid, das von c-Fos abgeleitet ist, einem weiteren Bestandteil des AP-1-Komplexes.

Einzigartigkeit

(Thr17)-c-Jun (11-23) ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins von Threonin an Position 17 einzigartig. Diese besondere Sequenz ermöglicht es ihm, in einzigartiger Weise mit dem AP-1-Komplex zu interagieren und die Genexpression auf eine Weise zu beeinflussen, die von anderen ähnlichen Peptiden abweicht.

Eigenschaften

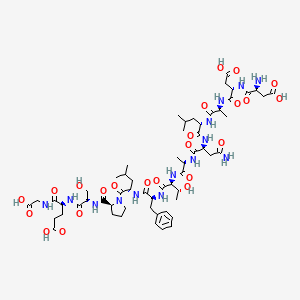

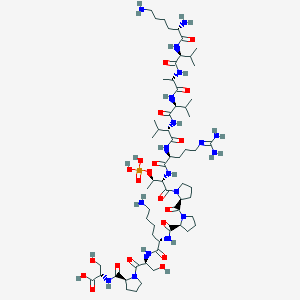

Molekularformel |

C58H88N14O23 |

|---|---|

Molekulargewicht |

1349.4 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C58H88N14O23/c1-26(2)18-34(65-47(84)28(5)62-52(89)37(23-44(80)81)66-49(86)32(59)21-43(78)79)53(90)67-36(22-41(60)75)51(88)63-29(6)48(85)71-46(30(7)74)57(94)68-35(20-31-12-9-8-10-13-31)54(91)69-38(19-27(3)4)58(95)72-17-11-14-40(72)56(93)70-39(25-73)55(92)64-33(15-16-42(76)77)50(87)61-24-45(82)83/h8-10,12-13,26-30,32-40,46,73-74H,11,14-25,59H2,1-7H3,(H2,60,75)(H,61,87)(H,62,89)(H,63,88)(H,64,92)(H,65,84)(H,66,86)(H,67,90)(H,68,94)(H,69,91)(H,70,93)(H,71,85)(H,76,77)(H,78,79)(H,80,81)(H,82,83)/t28-,29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,46-/m0/s1 |

InChI-Schlüssel |

HPJFOHSTJLBFFY-RRQIOJLJSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)

![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)

![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)

![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)